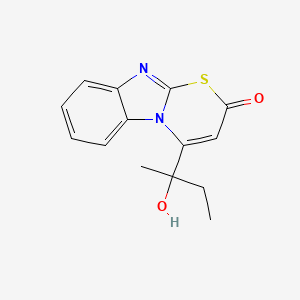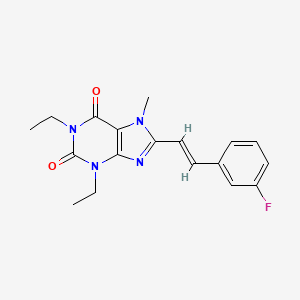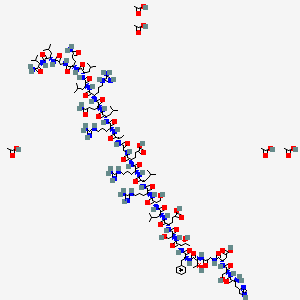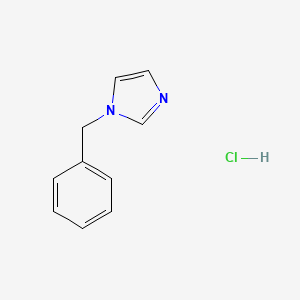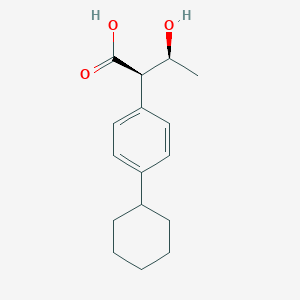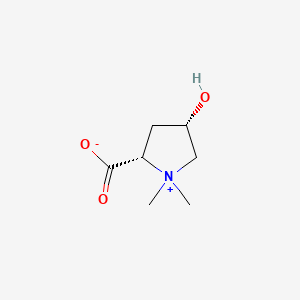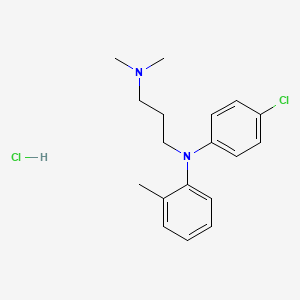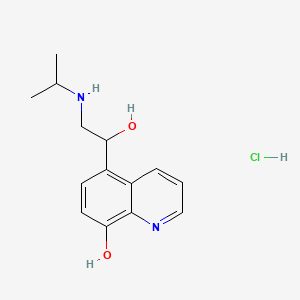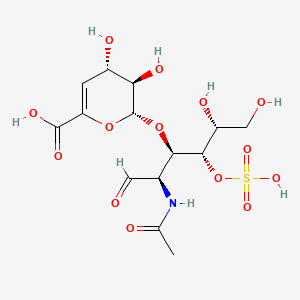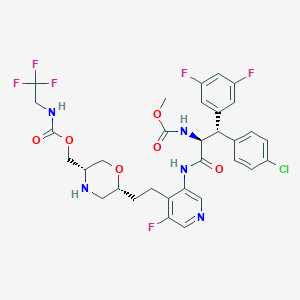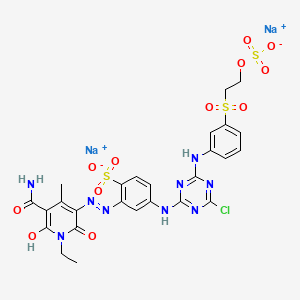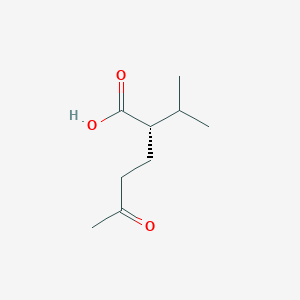
2-Isopropyl-5-oxohexanoic acid, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-5-oxohexanoic acid, (2S)-, is an organic compound with the molecular formula C₉H₁₆O₃. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Isopropyl-5-oxohexanoic acid can be synthesized through several methods. One common approach involves the ozonolysis of (+)-solanone, which yields the desired acid . The reaction conditions typically include the use of ozone as the oxidizing agent, followed by reductive workup to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound can be isolated from natural sources such as Turkish tobacco leaves . The extraction process involves the use of organic solvents to separate the compound from the plant material, followed by purification steps such as column chromatography and distillation.
化学反応の分析
Types of Reactions: 2-Isopropyl-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
2-Isopropyl-5-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to bioactive compounds.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
作用機序
The mechanism of action of 2-Isopropyl-5-oxohexanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, contributing to its biological effects.
類似化合物との比較
2-Isopropyl-5-oxohexanal: A related compound with a similar structure but different functional groups.
2-Isopropyl-2-methyl-5-oxohexanoic acid: Another similar compound with an additional methyl group.
Uniqueness: 2-Isopropyl-5-oxohexanoic acid is unique due to its specific chiral configuration and its ability to participate in a wide range of chemical reactions. Its applications in various fields, including its role as a precursor to bioactive compounds, further highlight its distinctiveness.
特性
CAS番号 |
16825-90-4 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
(2S)-5-oxo-2-propan-2-ylhexanoic acid |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(9(11)12)5-4-7(3)10/h6,8H,4-5H2,1-3H3,(H,11,12)/t8-/m0/s1 |
InChIキー |
GBNBHMJSMSODSZ-QMMMGPOBSA-N |
異性体SMILES |
CC(C)[C@H](CCC(=O)C)C(=O)O |
正規SMILES |
CC(C)C(CCC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


